molecular formula C19H27NO7 B13772915 N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide CAS No. 66028-32-8

N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide

Cat. No.: B13772915
CAS No.: 66028-32-8
M. Wt: 381.4 g/mol
InChI Key: XVLGZCDXINAMDO-UHFFFAOYSA-N
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Description

N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide is a multifunctional acrylate derivative characterized by three acryloyloxy groups and a central hexanamide backbone. This compound is primarily utilized in polymer chemistry, particularly in UV-curable resins, adhesives, and coatings, owing to its high crosslinking efficiency and rapid polymerization under UV light. The molecule’s structure includes two acryloxyethyl groups attached to the nitrogen atom of a hexanamide chain, with an additional acryloxy group at the sixth carbon position. This configuration enhances its reactivity and compatibility with other acrylate monomers, making it valuable for creating durable, high-performance polymeric networks .

Properties

CAS No.

66028-32-8

Molecular Formula

C19H27NO7

Molecular Weight

381.4 g/mol

IUPAC Name

[6-[bis(2-prop-2-enoyloxyethyl)amino]-6-oxohexyl] prop-2-enoate

InChI

InChI=1S/C19H27NO7/c1-4-17(22)25-13-9-7-8-10-16(21)20(11-14-26-18(23)5-2)12-15-27-19(24)6-3/h4-6H,1-3,7-15H2

InChI Key

XVLGZCDXINAMDO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCC(=O)N(CCOC(=O)C=C)CCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the esterification of hexyl imino diacrylate with oxoallyl compounds under controlled conditions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves rigorous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production .

Chemical Reactions Analysis

Types of Reactions

[[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

[[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate involves its interaction with various molecular targets. The acrylate groups can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the oxo and allyl groups can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide with compounds sharing analogous functional groups or structural motifs, focusing on reactivity, physical properties, and applications.

Comparison with Hydroxyethyl-Based Amides
Compound Name Key Structural Features Reactivity/Applications Reference Data
N,N-Bis(2-hydroxyethyl)dodecanamide Contains hydroxyethyl groups instead of acryloxyethyl. Lower reactivity due to absence of acrylate moieties; used as surfactants or emulsifiers.
N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)adipamide Four hydroxyethyl groups on an adipamide backbone. Non-polymerizable; applied in cosmetics for moisture retention.

Key Differences :

  • Acryloxy vs. Hydroxyethyl : The acryloxy groups in the target compound enable radical polymerization, unlike hydroxyethyl derivatives, which lack unsaturated bonds. This makes the target compound superior for UV-curing applications.
  • Backbone Flexibility : The hexanamide chain in the target compound provides greater flexibility compared to rigid adipamide or dodecanamide backbones, enhancing its compatibility in polymer blends .
Comparison with Epoxy-Functionalized Amines
Compound Name Key Structural Features Reactivity/Applications Reference Data
N,N-Bis(2,3-epoxypropyl)aniline Epoxypropyl groups attached to an aniline core. Crosslinking agent for epoxy resins; no UV reactivity.

Key Differences :

  • Reactivity Mechanism : The target compound polymerizes via acrylate double bonds under UV light, whereas epoxy derivatives require thermal or chemical curing.
Comparison with Schiff Base Derivatives
Compound Name Key Structural Features Reactivity/Applications Reference Data
N,N-Bis(2,3-dihydroxybenzylidene)-4,4’-diphenylmethane Phenolic Schiff base with dihydroxybenzylidene groups. Antioxidant activity; non-polymerizable.

Key Differences :

  • Functionality : Schiff bases are redox-active (e.g., antioxidant properties via radical scavenging), whereas the target compound is designed for covalent network formation.
  • Synthetic Complexity : Schiff bases require condensation reactions between aldehydes and amines, while acrylate derivatives are synthesized via esterification or amidation .
Comparison with Chlorinated Amines (e.g., Nitrogen Mustards)
Compound Name Key Structural Features Reactivity/Applications Reference Data
N,N-Bis(2-chloroethyl)ethylamine Chloroethyl groups on an ethylamine core. Alkylating agent; used in chemical warfare and chemotherapy.

Key Differences :

  • Toxicity vs. Utility : Chlorinated amines are highly toxic (alkylating DNA), whereas acrylates like the target compound are industrially safe when handled properly.
  • Chemical Stability : Chloroethyl groups hydrolyze readily, limiting shelf life, while acrylates remain stable under anhydrous conditions .

Data Gaps and Research Needs

Future research should prioritize:

Quantitative analysis of polymerization kinetics vs. epoxy or hydroxyethyl analogs.

Toxicity profiling under industrial handling conditions.

Compatibility studies with emerging monomers (e.g., bio-based acrylates).

Biological Activity

Overview of N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide

This compound is a synthetic compound that belongs to the class of acrylamide derivatives. These compounds are known for their versatile applications in various fields, including biomedicine, materials science, and polymer chemistry. The acrylamide functional group allows for polymerization, which can lead to the formation of hydrogels or other polymeric structures.

Antimicrobial Properties

Research has indicated that acrylamide derivatives often exhibit antimicrobial properties. While specific studies on this compound may be limited, similar compounds have shown effectiveness against various bacterial strains. For instance:

  • Mechanism of Action : Acrylamide compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Case Studies : A study involving acrylamide derivatives demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth.

Cytotoxicity and Antitumor Activity

Acrylamide derivatives are also being investigated for their potential antitumor activity. The cytotoxic effects of these compounds can be attributed to their ability to interfere with cellular processes, such as:

  • Cell Cycle Arrest : Some studies have shown that acrylamide derivatives can induce apoptosis in cancer cells.
  • Research Findings : In vitro studies have indicated that certain acrylamide compounds can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells.

Biocompatibility

Given their potential use in biomedical applications, assessing the biocompatibility of this compound is crucial. This includes evaluating:

  • Cell Viability : Testing on human cell lines to determine cytotoxic effects.
  • In Vivo Studies : Animal models may be used to assess systemic toxicity and local tissue reactions.

Data Tables

PropertyValue/Description
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight270.30 g/mol
SolubilitySoluble in water and organic solvents
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines

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